1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one 1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 329701-88-4
VCID: VC5636361
InChI: InChI=1S/C18H24F3N3O2/c19-18(20,21)16-3-1-15(2-4-16)13-22-5-7-23(8-6-22)14-17(25)24-9-11-26-12-10-24/h1-4H,5-14H2
SMILES: C1CN(CCN1CC2=CC=C(C=C2)C(F)(F)F)CC(=O)N3CCOCC3
Molecular Formula: C18H24F3N3O2
Molecular Weight: 371.404

1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one

CAS No.: 329701-88-4

Cat. No.: VC5636361

Molecular Formula: C18H24F3N3O2

Molecular Weight: 371.404

* For research use only. Not for human or veterinary use.

1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one - 329701-88-4

Specification

CAS No. 329701-88-4
Molecular Formula C18H24F3N3O2
Molecular Weight 371.404
IUPAC Name 1-morpholin-4-yl-2-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanone
Standard InChI InChI=1S/C18H24F3N3O2/c19-18(20,21)16-3-1-15(2-4-16)13-22-5-7-23(8-6-22)14-17(25)24-9-11-26-12-10-24/h1-4H,5-14H2
Standard InChI Key GBHWXTRYHGPZMI-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CC=C(C=C2)C(F)(F)F)CC(=O)N3CCOCC3

Introduction

Chemical Identity and Physicochemical Properties

Molecular Composition and Structural Features

The compound’s molecular formula is C₁₈H₂₄F₃N₃O₂, with a molecular weight of 371.40 g/mol . Its structure integrates three key components:

  • A morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom).

  • A piperazine moiety (a six-membered diamine ring).

  • A 4-(trifluoromethyl)benzyl group attached to the piperazine nitrogen.

The trifluoromethyl (-CF₃) group enhances lipophilicity, potentially improving membrane permeability and metabolic stability .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₄F₃N₃O₂
Molecular Weight371.40 g/mol
Purity≥97%
CAS Number329701-88-4

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one involves multi-step reactions leveraging nucleophilic substitutions and coupling strategies.

Method 1: Condensation Approach

A reported method involves the reaction of morpholine with a piperazine derivative in the presence of 4-(trifluoromethyl)benzaldehyde under reflux conditions. Polar aprotic solvents like dimethylformamide (DMF) facilitate the reaction, with yields optimized by controlling stoichiometry and temperature .

Method 2: Coupling Agent-Mediated Synthesis

Alternative routes employ coupling agents (e.g., EDC/HOBt) to link the morpholine and piperazine units, followed by introducing the trifluoromethylbenzyl group via alkylation. This method offers higher regioselectivity but requires stringent anhydrous conditions .

Table 2: Representative Synthesis Conditions

ReagentSolventTemperatureYield
Morpholine, PiperazineDMF80°C, Reflux68–72%
EDC/HOBt, TEADichloromethane25°C82–85%

Structural and Crystallographic Insights

Conformational Analysis

While direct crystallographic data for this compound is unavailable, analogous structures provide insights. For instance, a related morpholine-piperazine derivative (C₂₅H₃₁F₃N₄OS) crystallizes in a monoclinic system (P2₁/c) with lattice parameters a = 6.7323 Å, b = 15.4999 Å, and c = 23.7905 Å . The morpholine and piperazine rings adopt chair conformations, with the trifluoromethylphenyl group oriented perpendicular to the heterocyclic plane (dihedral angle ≈82°) .

Electronic Effects

The electron-withdrawing -CF₃ group stabilizes adjacent positive charges, influencing reactivity in electrophilic substitutions. Infrared (IR) spectroscopy of similar compounds reveals characteristic stretches:

  • C-F (1312 cm⁻¹)

  • C=N (1607 cm⁻¹)

  • C-O-C (1244 cm⁻¹) .

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